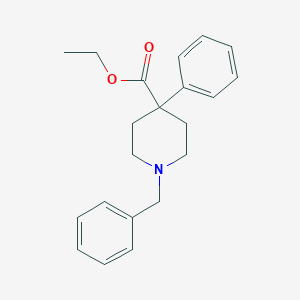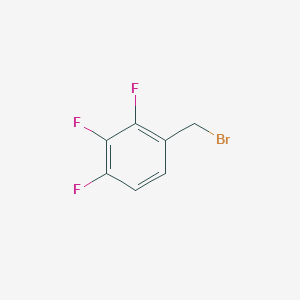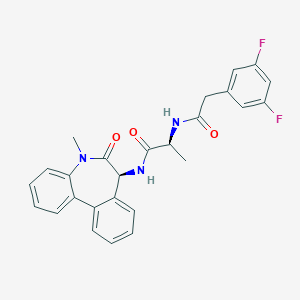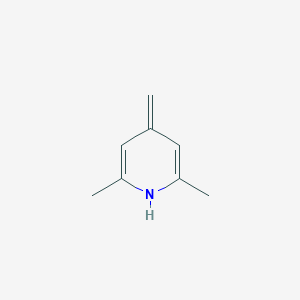
2,6-Dimethyl-4-methylene-1,4-dihydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-methylene-1,4-dihydropyridine (DMMDH) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMDH is a member of the dihydropyridine family of compounds, which are widely used in various fields such as medicine, agriculture, and materials science.
作用机制
The mechanism of action of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine varies depending on its application. In the case of its use as a fluorescent probe, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine undergoes a complexation reaction with metal ions, leading to a change in its fluorescence emission. In the case of its use as a catalyst, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine likely undergoes a similar complexation reaction with reactant molecules, facilitating the desired chemical transformation. In the case of its use as an anti-cancer agent, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine likely interacts with cancer cells through a variety of mechanisms, including inhibition of cell proliferation and induction of apoptosis.
生化和生理效应
The biochemical and physiological effects of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine are still being studied, but some initial findings suggest that it may have a range of effects on cellular processes. For example, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, suggesting that it may have potential as an anti-cancer agent. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
实验室实验的优点和局限性
One advantage of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine is its versatility, as it can be used for a range of applications in various scientific fields. Additionally, its fluorescent properties make it a valuable tool for the detection and quantification of metal ions. However, one limitation of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on 2,6-Dimethyl-4-methylene-1,4-dihydropyridine. One area of interest is its potential as an anti-cancer agent, as initial studies have shown promising results in inhibiting cancer cell growth. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine in various applications, which may lead to new uses and applications. Finally, efforts to improve the synthesis method of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine may lead to increased availability and use in various fields.
合成方法
2,6-Dimethyl-4-methylene-1,4-dihydropyridine can be synthesized through a variety of methods, including the condensation of 2,6-dimethylpyridine-3,5-dicarboxaldehyde with methyl vinyl ketone in the presence of a base catalyst. This reaction yields a yellow crystalline solid with a melting point of 81-83°C. Another method involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxaldehyde with dimethyl acetylenedicarboxylate in the presence of a base catalyst, which yields a yellow oil that can be purified through column chromatography.
科学研究应用
2,6-Dimethyl-4-methylene-1,4-dihydropyridine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine exhibits strong fluorescence emission in the presence of certain metal ions such as Fe3+, Cu2+, and Zn2+, making it a valuable tool for the detection and quantification of these ions. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has also been studied for its potential use as a catalyst in organic synthesis reactions, as well as its ability to inhibit the growth of cancer cells.
属性
CAS 编号 |
144486-71-5 |
|---|---|
产品名称 |
2,6-Dimethyl-4-methylene-1,4-dihydropyridine |
分子式 |
C8H11N |
分子量 |
121.18 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-methylidene-1H-pyridine |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5,9H,1H2,2-3H3 |
InChI 键 |
MBTJZUJSSLZVHS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C)C=C(N1)C |
规范 SMILES |
CC1=CC(=C)C=C(N1)C |
同义词 |
Pyridine, 1,4-dihydro-2,6-dimethyl-4-methylene- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
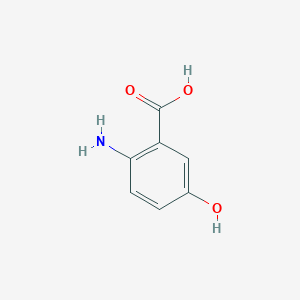
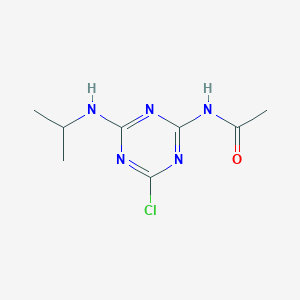
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
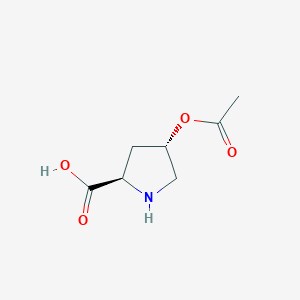
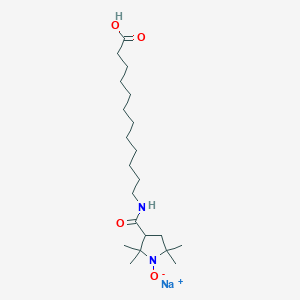
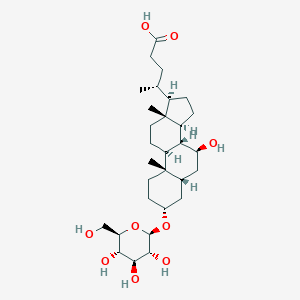
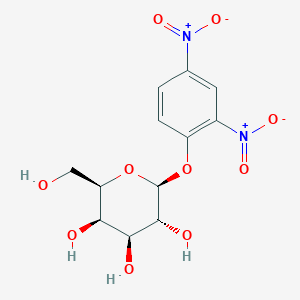
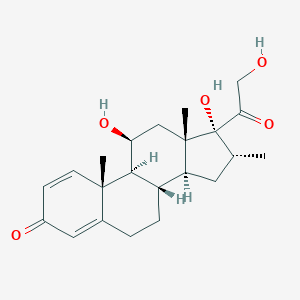
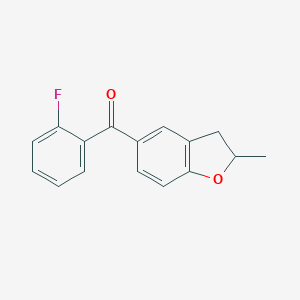
![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
